molecular formula C13H23NO3 B10758973 Tert-butyl(1S)-1-cyclohexyl-2-oxoethylcarbamate

Tert-butyl(1S)-1-cyclohexyl-2-oxoethylcarbamate

Cat. No.: B10758973
M. Wt: 241.33 g/mol
InChI Key: BDSGOSWEKUGHOV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an oxoethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with a cyclohexylamine derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages such as improved reaction control, scalability, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as dihydrofolate reductase. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell proliferation. As a result, the compound can potentially inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl(1s)-1-Cyclohexyl-2-Hydroxyethylcarbamate
  • Tert-Butyl(1s)-1-Cyclohexyl-2-Aminoethylcarbamate
  • Tert-Butyl(1s)-1-Cyclohexyl-2-Methoxyethylcarbamate

Uniqueness

Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate is unique due to its specific structural features, such as the presence of an oxo group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-cyclohexyl-2-oxoethyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3,(H,14,16)/t11-/m1/s1

InChI Key

BDSGOSWEKUGHOV-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C=O)C1CCCCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.